3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide involves several steps. One common method includes the reaction of 3,5-dibromo-2-hydroxybenzohydrazide with 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ), which is involved in fatty acid biosynthesis in bacteria . This inhibition can disrupt essential biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds such as:
Properties
Molecular Formula |
C30H20Br3N3O2 |
---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
3,5-dibromo-N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C30H20Br3N3O2/c31-22-11-13-24(14-12-22)36-27(19-7-3-1-4-8-19)15-21(28(36)20-9-5-2-6-10-20)18-34-35-30(38)25-16-23(32)17-26(33)29(25)37/h1-18,37H,(H,35,38)/b34-18+ |
InChI Key |
ZWUWISYQELMCGU-FABQOPTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=N/NC(=O)C5=C(C(=CC(=C5)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=NNC(=O)C5=C(C(=CC(=C5)Br)Br)O |
Origin of Product |
United States |
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